![molecular formula C21H24F3N3O B6446463 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2549031-64-1](/img/structure/B6446463.png)
4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
The compound appears to contain several structural components common in medicinal chemistry, including a benzylpiperidine, an azetidine, and a pyridine ring. These structures are often found in drugs and could potentially impart various biological activities .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a piperidine ring (a six-membered ring with one nitrogen atom), an azetidine ring (a four-membered ring with one nitrogen atom), and a pyridine ring (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrogen atoms in the heterocycles could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the heterocycles and the trifluoromethyl group could impact its polarity and thus its solubility in various solvents .Scientific Research Applications
Antioxidant Properties
This compound has been investigated for its antioxidant potential. In a preliminary study, 14 derivatives were synthesized and screened in silico and in vitro. Among these, six derivatives exhibited potent antioxidant properties, as assessed by the oxygen radical absorbance capacity (ORAC) assay. These values were comparable to or even more potent than well-known antioxidant molecules such as ascorbic acid, resveratrol, and trolox .
Cholinesterase Inhibition
Cholinesterase enzymes play a crucial role in neurotransmitter regulation. In particular, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are involved in the breakdown of acetylcholine. Three compounds derived from this molecule (4d, 9a, and 9c) demonstrated modest inhibitory effects on AChE/BuChE. While not as potent as the antioxidant properties, these findings suggest potential utility in central nervous system (CNS) diseases where cholinergic dysfunction is implicated .
Poly-Active Molecules for CNS Diseases
The overarching goal of this research is to develop poly-active molecules with utility in CNS diseases. These molecules are designed to target specific synergistic pharmacologies within a disease. For instance, in Alzheimer’s disease (AD), free radicals contribute to disease progression. The compound under study aims to mitigate brain free radical damage while enhancing acetylcholine signaling. Such poly-active agents could hold promise for combating AD and other CNS disorders .
Novel Bioactive Compounds
In a related study, derivatives with different alkyl/aryl substituents were synthesized based on a similar scaffold. These compounds were evaluated for their bioactivity. While the specific compound was not directly studied in this context, it highlights the broader interest in exploring novel bioactive molecules for potential therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)20-12-18(6-9-25-20)28-19-14-27(15-19)17-7-10-26(11-8-17)13-16-4-2-1-3-5-16/h1-6,9,12,17,19H,7-8,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPPWHITJJDHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine |
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